N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pent-4-enamide
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Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are used as versatile synthons for the preparation of various derivatives .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides . These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Mechanism of Action
Target of Action
The primary target of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pent-4-enamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pent-4-enamide inhibits Cyt-bd . The compound’s interaction with its target results in ATP depletion . This inhibition is expected from a Cyt-bd inhibitor .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the energy metabolism of the bacteria, leading to ATP depletion .
Pharmacokinetics
Its activity against different strains of mycobacterium suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a decrease in ATP levels in the bacteria . This leads to a disruption in the bacteria’s energy metabolism, which can inhibit its growth and proliferation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound was found to be less potent against the laboratory-adapted M. tuberculosis H37Rv strain compared to the clinical isolate strain N0145 . This may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted strain .
properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-3-4-12(19)17-10-7-18(8-10)14-13-11(5-6-20-13)15-9-16-14/h2,5-6,9-10H,1,3-4,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIIMJGGRUCWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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